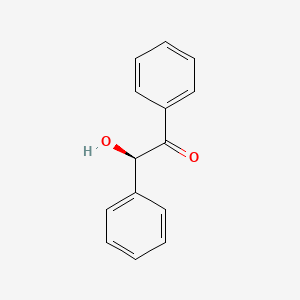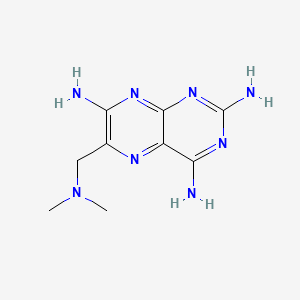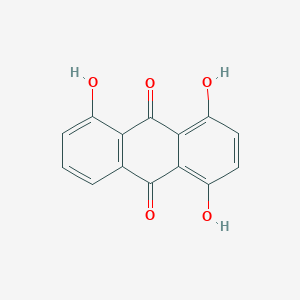
(R)-benzoin
概要
説明
®-Benzoin is an organic compound that belongs to the class of aromatic ketones. It is a chiral molecule, meaning it has a non-superimposable mirror image. The ®-enantiomer of benzoin is of particular interest due to its unique properties and applications in various fields of chemistry and industry.
準備方法
Synthetic Routes and Reaction Conditions
®-Benzoin can be synthesized through several methods, with the most common being the benzoin condensation reaction. This reaction involves the condensation of two molecules of benzaldehyde in the presence of a cyanide ion as a catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and yields ®-benzoin as the primary product.
Another method for the preparation of ®-benzoin is through the use of chiral catalysts or chiral auxiliaries, which can induce the formation of the ®-enantiomer selectively. These methods often involve more complex reaction conditions and may require specialized equipment and reagents.
Industrial Production Methods
In an industrial setting, the production of ®-benzoin is often carried out using large-scale benzoin condensation reactions. The process involves the use of high-purity benzaldehyde and cyanide catalysts, with careful control of reaction conditions to maximize yield and minimize by-products. The resulting ®-benzoin is then purified through recrystallization or other separation techniques to achieve the desired level of purity.
化学反応の分析
Types of Reactions
®-Benzoin undergoes various types of chemical reactions, including:
Oxidation: ®-Benzoin can be oxidized to benzil, a diketone, using oxidizing agents such as nitric acid or potassium permanganate.
Reduction: Reduction of ®-benzoin can yield hydrobenzoin, a diol, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: ®-Benzoin can participate in substitution reactions, where one of its functional groups is replaced by another group. For example, the hydroxyl group in ®-benzoin can be substituted with a halogen using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Nitric acid, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Thionyl chloride, phosphorus tribromide, and other halogenating agents.
Major Products
Oxidation: Benzil
Reduction: Hydrobenzoin
Substitution: Halogenated benzoin derivatives
科学的研究の応用
®-Benzoin has a wide range of applications in scientific research, including:
Chemistry: It is used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and fine chemicals.
Biology: ®-Benzoin and its derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: ®-Benzoin is used in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of ®-benzoin involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, ®-benzoin acts as a substrate for oxidizing agents, which facilitate the transfer of oxygen atoms to the compound, resulting in the formation of benzil. In reduction reactions, ®-benzoin serves as a substrate for reducing agents, which donate electrons to the compound, leading to the formation of hydrobenzoin.
類似化合物との比較
®-Benzoin can be compared with other similar compounds, such as:
Benzil: An oxidized form of benzoin, which is a diketone.
Hydrobenzoin: A reduced form of benzoin, which is a diol.
(S)-Benzoin: The enantiomer of ®-benzoin, which has different optical properties and biological activities.
The uniqueness of ®-benzoin lies in its chiral nature and its ability to undergo a wide range of chemical reactions, making it a versatile compound in both research and industrial applications.
特性
IUPAC Name |
(2R)-2-hydroxy-1,2-diphenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13,15H/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAOCJYIOMOJEB-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(=O)C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50904524 | |
| Record name | (-)-Benzoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50904524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5928-66-5 | |
| Record name | Benzoin, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005928665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-Benzoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50904524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENZOIN, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BKM6YU2C5Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of (R)-benzoin?
A1: this compound has the molecular formula C14H12O2 and a molecular weight of 212.24 g/mol.
Q2: Are there any characteristic spectroscopic data for this compound?
A2: Yes, this compound exhibits distinct peaks in infrared (IR) spectroscopy, particularly for its hydroxyl (O-H) and carbonyl (C=O) groups. These peaks can shift upon hydrogen bonding with other molecules, providing insights into its interactions. []
Q3: How is this compound produced using biocatalytic methods?
A3: this compound can be synthesized through an enzymatic benzoin condensation reaction catalyzed by enzymes like benzaldehyde lyase (BAL) and benzoylformate decarboxylase (BFD). [, , , , ]
Q4: Can you explain the role of benzaldehyde lyase (BAL) in this compound synthesis?
A4: BAL, a thiamine diphosphate (ThDP)-dependent enzyme, catalyzes the stereoselective carboligation of two benzaldehyde molecules to yield this compound. This enzymatic reaction is highly valuable for synthesizing optically active this compound and its derivatives. [, , , ]
Q5: What is the significance of the stereoselectivity of BAL in this compound synthesis?
A5: BAL demonstrates strict R-specificity, ensuring the exclusive production of the (R)-enantiomer of benzoin. This is crucial for applications where the specific stereoisomer is required, such as in pharmaceutical synthesis. [, ]
Q6: How does the substrate specificity of BAL impact its applications?
A7: BAL exhibits a broad substrate range, accepting various aromatic aldehydes as substrates for the benzoin condensation reaction. This versatility makes BAL a valuable tool for synthesizing a wide array of chiral 2-hydroxy ketones, expanding its potential applications in organic synthesis. []
Q7: How can the activity and stability of BAL be enhanced for biocatalytic applications?
A8: Immobilization of BAL on solid supports like magnetic nanoparticles can improve its stability and enable reusability in biocatalytic reactions. This approach has been successfully demonstrated for the synthesis of this compound and other chiral compounds. [, , , ]
Q8: How does the use of whole-cell biocatalysts compare to isolated enzymes for this compound synthesis?
A9: Employing whole-cell biocatalysts, such as engineered E. coli strains expressing BAL, offers several advantages. These include simplified reaction setups, cost-effectiveness, and the ability to conduct reactions in environmentally friendly microaqueous systems, making the process more sustainable. [, , ]
Q9: How have computational methods contributed to understanding the mechanism of BAL?
A10: Density functional theory (DFT) calculations have provided insights into the catalytic mechanism of BAL, highlighting the roles of specific amino acid residues and the THDP cofactor in substrate binding, intermediate stabilization, and product formation. [, ]
Q10: How can molecular modeling be used to improve the performance of BAL?
A11: Molecular modeling techniques facilitate the rational design of BAL variants with enhanced thermostability and altered substrate specificity, expanding the enzyme's applicability in biocatalysis. []
Q11: How do structural modifications of this compound impact its interaction with BAL?
A12: The presence of bulky substituents on the aromatic rings of benzoin can affect its binding affinity and reaction rate with BAL. Understanding these structure-activity relationships is crucial for designing efficient biocatalytic processes and predicting enzyme selectivity. []
Q12: Are there any strategies for improving the stability of this compound in different environments?
A14: While this compound itself might not require extensive stabilization strategies, formulating it with appropriate excipients could be explored if specific stability issues arise in particular applications. []
Q13: What analytical methods are used to monitor the enzymatic synthesis of this compound?
A15: High-performance liquid chromatography (HPLC) is commonly employed to monitor the conversion of starting materials to this compound, analyze product purity, and determine enantiomeric excess. [, ]
Q14: What are some historical milestones in research related to this compound and BAL?
A16: The discovery of BAL and its ability to catalyze the stereoselective synthesis of this compound marked a significant milestone. Subsequent research has focused on understanding the enzyme's mechanism, expanding its substrate scope, and developing efficient biocatalytic processes. [, ]
Q15: What are some examples of cross-disciplinary applications of this compound research?
A17: The research on this compound and BAL spans various disciplines, including biochemistry, enzymology, organic chemistry, and biotechnology. These synergistic efforts have led to advancements in biocatalytic synthesis, enzyme engineering, and the development of sustainable chemical processes. []
Q16: Are there any viable alternatives to enzymatic synthesis for producing this compound?
A18: While chemical methods exist, they often lack the high enantioselectivity of enzymatic approaches. Therefore, exploring alternative enzymatic routes using different enzymes or engineered variants remains a focus for efficient and sustainable this compound production. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Pyrazinecarboxamide, 3,5-diamino-N-[2-[[2-[[[3-bromo-5-(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]amino]ethyl]methylamino]ethyl]-6-chloro-](/img/structure/B1223123.png)






![3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(1H-benzimidazol-2-yl)benzamide](/img/structure/B1223136.png)
![2-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]thio]-3-phenyl-4-quinazolinone](/img/structure/B1223138.png)
![N-{[2-(3-phenylpropanoyl)hydrazino]carbonothioyl}pentanamide](/img/structure/B1223140.png)

![4-Methoxy-3-[2-phenylethyl-(phenylmethyl)sulfamoyl]benzoic acid](/img/structure/B1223142.png)
![2-(6-Methyl-3-benzofuranyl)acetic acid [2-[(5-chloro-2-pyridinyl)amino]-2-oxoethyl] ester](/img/structure/B1223144.png)

